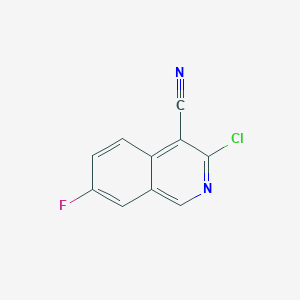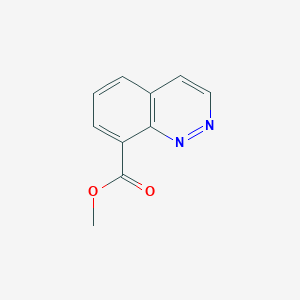![molecular formula C10H10N2O3 B13658769 Ethyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13658769.png)
Ethyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is recognized for its structural versatility and has been utilized in the development of various therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate typically involves the condensation of 2-aminopyridine with ethyl glyoxylate under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid (p-TSA) in a solvent like dimethylformamide (DMF) at elevated temperatures (around 120°C) . This method allows for the formation of the imidazo[1,2-a]pyridine core structure with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and purity.
化学反応の分析
Types of Reactions
Ethyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of ethyl 5-oxoimidazo[1,2-a]pyridine-3-carboxylate.
Reduction: Formation of ethyl 5-hydroxyimidazo[1,2-a]pyridine-3-methanol.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of ethyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, it can interact with DNA or RNA, affecting gene expression and cellular processes.
類似化合物との比較
Ethyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate can be compared with other similar compounds in the imidazo[1,2-a]pyridine family:
Zolpidem: A hypnotic agent used to treat insomnia.
Alpidem: An anxiolytic agent.
Saripidem: A sedative and anxiolytic agent.
These compounds share the imidazo[1,2-a]pyridine core structure but differ in their functional groups and biological activities
特性
分子式 |
C10H10N2O3 |
|---|---|
分子量 |
206.20 g/mol |
IUPAC名 |
ethyl 5-oxo-1H-imidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-2-15-10(14)7-6-11-8-4-3-5-9(13)12(7)8/h3-6,11H,2H2,1H3 |
InChIキー |
YLUNVXYPWYWNJC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CNC2=CC=CC(=O)N21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





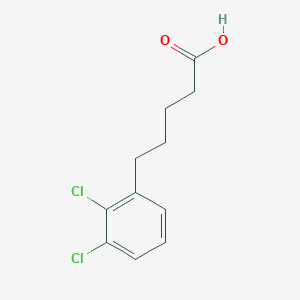
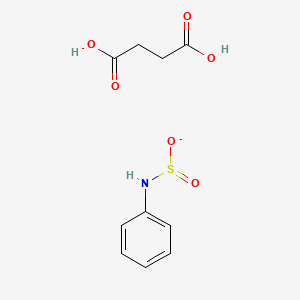


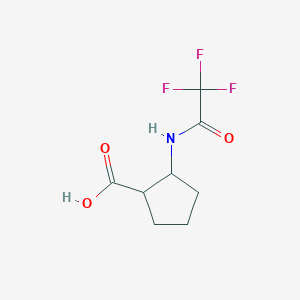
![2-[3-(2-aminoethyl)-6-bromo-1H-indol-1-yl]acetamide](/img/structure/B13658760.png)
